![molecular formula C15H16N2OS B2592465 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 937648-16-3](/img/structure/B2592465.png)
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
The compound “2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a derivative of tetrahydrobenzothiophene . It is related to a class of compounds that have been studied for their potential biological activity .
Synthesis Analysis
The synthesis of similar compounds has been carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC), and the determination of related impurities was done by HPLC .Molecular Structure Analysis
The molecular structure of this compound is related to the tetrahydrobenzothiophene structure . Fused benzoseleno-phenopyrimidine systems were also obtained by reaction of 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile with formamide, carbon disulfide, and phenyl isothiocyanate .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with ethylenediamine in the presence of a catalytic amount of carbon disulfide . It can also react with formamide, carbon disulfide, and phenyl isothiocyanate .Scientific Research Applications
Colorectal Cancer Treatment
This compound has been studied for its potential as a treatment for colorectal cancer. It has shown promise as an inhibitor of PDK1 and LDHA enzymes, which are associated with reprogrammed glucose metabolism in tumor cells . The compound exhibited significant cytotoxic activities on colorectal cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antioxidant Properties
In the realm of antioxidant research, derivatives of this compound have demonstrated strong antioxidant properties. This is crucial because oxidative stress is a known factor in the initiation of various carcinogenic processes .
Antibacterial Activity
The antibacterial potential of this compound has been explored, particularly against strains like E. coli and S. aureus. Its ability to inhibit bacterial growth makes it a candidate for further study in the development of new antibacterial agents .
Molecular Docking Studies
Molecular docking studies have revealed that derivatives of this compound have good binding affinity to the colchicine binding site of the tubulin domain. This suggests potential applications in the design of drugs targeting microtubule dynamics .
Synthesis of Indole Derivatives
Indole derivatives are significant in the pharmaceutical industry, and this compound serves as a precursor in the synthesis of such derivatives. These are prevalent moieties in natural products and drugs, playing a crucial role in cell biology .
Antiviral Research
Modifications of this compound have been investigated for enhanced antiviral activity. This research is particularly relevant in the context of designing new antiviral drugs, which is a field of high importance in public health .
Future Directions
properties
IUPAC Name |
2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c16-14(18)13-11-7-6-10(8-12(11)19-15(13)17)9-4-2-1-3-5-9/h1-5,10H,6-8,17H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKDAJZBVQKUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
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